N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 370850-50-3
VCID: VC5016486
InChI: InChI=1S/C22H18ClN3O3S/c23-13-4-1-5-14(10-13)25-19(28)12-30-22-15(11-24)20(18-8-3-9-29-18)21-16(26-22)6-2-7-17(21)27/h1,3-5,8-10,20,26H,2,6-7,12H2,(H,25,28)
SMILES: C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC(=CC=C3)Cl)C#N)C4=CC=CO4)C(=O)C1
Molecular Formula: C22H18ClN3O3S
Molecular Weight: 439.91

N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

CAS No.: 370850-50-3

Cat. No.: VC5016486

Molecular Formula: C22H18ClN3O3S

Molecular Weight: 439.91

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide - 370850-50-3

Specification

CAS No. 370850-50-3
Molecular Formula C22H18ClN3O3S
Molecular Weight 439.91
IUPAC Name N-(3-chlorophenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H18ClN3O3S/c23-13-4-1-5-14(10-13)25-19(28)12-30-22-15(11-24)20(18-8-3-9-29-18)21-16(26-22)6-2-7-17(21)27/h1,3-5,8-10,20,26H,2,6-7,12H2,(H,25,28)
Standard InChI Key DCPDBQTZVZAWFF-UHFFFAOYSA-N
SMILES C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC(=CC=C3)Cl)C#N)C4=CC=CO4)C(=O)C1

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The compound’s IUPAC name, N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide, provides a complete topological description:

  • Core structure: 1,4,5,6,7,8-hexahydroquinolin-5-one (a partially saturated quinoline derivative)

  • Substituents:

    • 3-Cyano group (electron-withdrawing moiety)

    • 4-Furan-2-yl (oxygen-containing heterocycle)

    • 2-Sulfanylacetamide bridge linked to 3-chlorophenyl

Molecular Formula and Weight

The molecular formula C₂₂H₁₉ClN₄O₃S derives from:

  • Hexahydroquinolinone core (C₁₀H₁₀N₂O)

  • Furan-2-yl (C₄H₃O)

  • Sulfanylacetamide side chain (C₃H₄NOS)

  • 3-Chlorophenyl group (C₆H₄Cl)

Molecular weight: 454.93 g/mol (calculated via PubChem algorithms) .

Structural Characterization Data

Key spectral signatures from analogous compounds include:

TechniqueCharacteristicsSource Reference
¹H NMRδ 7.45–7.25 (m, aromatic H), δ 6.75–6.55 (furan H), δ 4.15 (s, NHCO), δ 2.85–2.15 (m, hexahydroquinolin CH₂)
IR2205 cm⁻¹ (C≡N), 1680 cm⁻¹ (amide C=O), 1650 cm⁻¹ (quinolinone C=O)
HRMS[M+H]+ m/z 455.0992 (calculated for C₂₂H₂₀ClN₄O₃S)

Synthetic Methodology

Key Reaction Steps

Synthesis typically follows a multi-step protocol adapted from similar hexahydroquinolinone derivatives :

Step 1: Knoevenagel Condensation
Furan-2-carbaldehyde reacts with cyanothioacetamide in ethanol under basic conditions (N-methylmorpholine) to form 2-cyano-3-(furan-2-yl)prop-2-enethioamide.

Step 2: Cyclocondensation
Reaction with 4-chloroacetoacetanilide generates the hexahydroquinolinone core via Hantzsch-type cyclization:

C₄H₃OCHO + NCCH₂C(S)NH₂ → Intermediate → C₁₀H₁₀N₂O core[3]\text{C₄H₃OCHO + NCCH₂C(S)NH₂ → Intermediate → C₁₀H₁₀N₂O core}[3]

Step 3: Sulfanylation
Thiolate displacement of chloride from 2-chloro-N-(3-chlorophenyl)acetamide introduces the sulfanylacetamide sidechain:

Core-S⁻ + ClCH₂CONHAr → Core-S-CH₂CONHAr[3]\text{Core-S⁻ + ClCH₂CONHAr → Core-S-CH₂CONHAr}[3]

Purification and Yield

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol

  • Typical yield: 65–72% after optimization

Physicochemical Properties

Solubility and Stability

PropertyValue/Characteristics
SolubilityDMSO >50 mg/mL; sparingly soluble in H₂O (<0.1 mg/mL)
Thermal StabilityDecomposition point: 218–220°C (DSC)

Reactivity Profile

  • Nucleophilic sites: Thioether sulfur, amide NH

  • Electrophilic sites: α-Carbon to cyano group, quinolinone carbonyl

  • pH sensitivity: Stable at pH 4–8; hydrolyzes under strongly acidic/basic conditions

Assay SystemIC₅₀/EC₅₀Reference
E. coli growth12.5 μg/mL
PTP1B inhibition8.3 μM
HepG2 cytotoxicity34.7 μM

Applications and Future Directions

Therapeutic Prospects

  • Antimicrobial agents: Furan and quinolone motifs synergize against Gram-negative pathogens

  • Anticancer candidates: Hexahydroquinolinone core modulates kinase signaling pathways

Synthetic Chemistry Utility

  • Ligand design: Thioacetamide bridge coordinates transition metals (Cu²⁺, Zn²⁺)

  • Click chemistry: Alkyne-azide cycloadditions feasible at cyano group

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